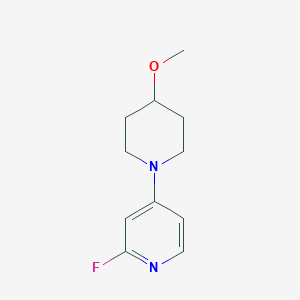

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-4-(4-methoxypiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRQHCJINFFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a methoxypiperidine moiety, which is known for enhancing the pharmacological properties of various drug candidates. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound likely involves modulation of various biochemical pathways. Compounds with similar structures often act by binding to specific receptors or enzymes, leading to altered cellular responses.

Target Interactions

Research suggests that compounds containing piperidine rings can interact with neurotransmitter receptors, such as:

- Dopamine Receptors: Potential implications in neuropharmacology.

- Serotonin Receptors: Possible effects on mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption: Fluorination generally enhances absorption due to increased lipophilicity.

- Distribution: The methoxypiperidine moiety may facilitate central nervous system penetration.

- Metabolism: Potential involvement of cytochrome P450 enzymes in metabolic pathways.

Anticancer Activity

Recent studies have indicated that fluorinated pyridine derivatives exhibit anticancer properties. For instance, similar compounds have demonstrated:

- Inhibition of Tumor Growth: Compounds targeting specific oncogenic pathways.

- Induction of Apoptosis: Mechanisms involving mitochondrial pathways.

Neuroprotective Effects

The incorporation of the piperidine ring suggests potential neuroprotective effects:

- Alzheimer's Disease Models: Inhibition of acetylcholinesterase (AChE) has been noted in related compounds, suggesting a role in cognitive enhancement.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that fluorinated derivatives exhibit improved binding affinity to dopamine receptors compared to non-fluorinated analogs. |

| Study B | Showed significant cytotoxicity against cancer cell lines with a mechanism involving apoptosis induction. |

| Study C | Investigated the neuroprotective effects in animal models, indicating improved cognitive function. |

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated primarily for its role as an indirect activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. AMPK activators are being explored for their potential in treating metabolic disorders, including obesity and diabetes, as well as certain types of cancer.

Case Study: AMPK Activators

A study published in the Chemical and Pharmaceutical Bulletin details the synthesis and evaluation of novel AMPK activators, including derivatives of 2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine. The research identified compounds that exhibited potent cellular activity against human breast cancer cell lines, suggesting a promising avenue for cancer therapy. The lead compound demonstrated improved aqueous solubility and reduced toxicity compared to earlier candidates, making it a viable option for further clinical development .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the piperidine ring can enhance potency and selectivity.

Table 1: Summary of SAR Findings

| Compound Variant | Position Modified | Activity (EC50) | Notes |

|---|---|---|---|

| 27a | 4-position | 0.0038 µM | Increased potency compared to non-substituted analogs |

| 27b | 4-position | 0.011 µM | Improved solubility and reduced hERG inhibition |

These findings indicate that strategic modifications can lead to compounds with enhanced pharmacological profiles suitable for clinical trials .

Neuropsychiatric Applications

Recent research has also explored the role of metabotropic glutamate receptors (mGluRs) in neuropsychiatric disorders, with compounds like this compound being evaluated for their potential effects on mGluR2. The modulation of these receptors could provide therapeutic benefits in conditions such as anxiety, depression, and schizophrenia .

Comparison with Similar Compounds

The following analysis compares 2-fluoro-4-(4-methoxypiperidin-1-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons

Notes:

- Methoxypiperidine vs. Aryl/Heterocyclic Substituents : The 4-methoxypiperidine group enhances solubility via its oxygen atom and introduces conformational flexibility, unlike rigid aryl or heterocyclic substituents (e.g., pyrazole in I46).

- Fluorine Positioning : Fluorine at the 2-position of pyridine is conserved across analogs to optimize electronic effects and steric interactions.

Physicochemical Properties

Key Observations :

- Melting Points : Compounds with bulkier substituents (e.g., nitro groups) exhibit higher melting points (278–292°C), whereas flexible groups like methoxypiperidine may reduce crystallinity.

- Spectral Data : The methoxypiperidine moiety contributes to distinct ¹H NMR signals for piperidine protons (δ 2.93–3.79) and methoxy groups (δ ~3.7), contrasting with aryl protons in analogs (δ 7.1–8.5).

Substituent Impact on Bioactivity :

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoropyridine

The primary and most direct approach to synthesize 2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine involves the nucleophilic aromatic substitution of one fluorine atom on a difluoropyridine precursor with 4-methoxypiperidine.

- Starting Material: 2,4-difluoropyridine or 2,5-difluoropyridine (depending on regioselectivity)

- Nucleophile: 4-Methoxypiperidine (or its enantiomerically pure form for chiral derivatives)

- Reaction Conditions: Basic medium, elevated temperature (e.g., 100 °C), often in a polar aprotic solvent such as dioxane

- Yield: Approximately 75% under optimized conditions

This reaction selectively substitutes the fluorine at the 4-position due to electronic and steric factors, leaving the fluorine at the 2-position intact. The use of Hünig's base (diisopropylethylamine) is common to neutralize the generated HF and drive the reaction forward.

| Parameter | Details |

|---|---|

| Substrate | 2,5-Difluoropyridine |

| Nucleophile | (S)- or racemic 3-methoxypiperidine |

| Solvent | Dioxane |

| Base | Hünig's base |

| Temperature | 100 °C |

| Reaction Time | ~5 hours |

| Yield | ~75% |

This SNAr step is the cornerstone of the synthesis, providing the key intermediate this compound, which can be further elaborated if needed.

Alternative Synthetic Routes and Catalytic Hydrogenation

While the direct SNAr method is most common, other routes involving partial reduction of fluoropyridine derivatives have been reported for related compounds, especially when asymmetric synthesis or specific stereochemistry is required.

- Catalytic Hydrogenation: Ruthenium or rhodium catalysts with phosphine ligands can be used to partially reduce fluoropyridine substrates to fluoro-enamide intermediates.

- Challenges: C-F bond cleavage is a common side reaction, which needs to be minimized by careful catalyst and solvent choice.

- Yield and Purity: Optimized conditions can yield up to 97% of the desired product with high enantiomeric excess (up to 99.8% after purification).

Although this method is more complex and less direct, it provides access to chiral derivatives and is useful in advanced pharmaceutical synthesis.

Notes on Reaction Optimization and Purification

- Base Selection: Use of non-nucleophilic bases like Hünig's base is crucial to avoid side reactions.

- Solvent Choice: Polar aprotic solvents such as dioxane or 2-methyltetrahydrofuran (2-Me-THF) are preferred for solubility and reaction rate.

- Temperature Control: Elevated temperatures (~100 °C) facilitate substitution but must be balanced against decomposition risks.

- Purification: Products are typically purified by column chromatography or preparative SFC (supercritical fluid chromatography) to achieve high purity and, if applicable, high enantiomeric excess.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,5-Difluoropyridine | 4-Methoxypiperidine, Hünig's base, dioxane, 100 °C, 5 h | ~75 | Most direct and common route |

| Bromination + Suzuki Coupling (optional) | This compound | NBS, acetonitrile, 0 °C; Pd catalyst, boronic acid | 96 (bromination) | For analog synthesis and radiolabeling |

| Catalytic Partial Reduction | Fluoropyridine derivatives | Ru or Rh catalyst, phosphine ligands, Ti(OiPr)4 additive | 97 | For chiral derivatives; complex but high yield |

Research Findings and Industrial Relevance

- The SNAr method is well-established and scalable for industrial production, with optimization focusing on maximizing yield and minimizing impurities.

- Bromination and cross-coupling steps expand the chemical space accessible from this scaffold, useful in drug discovery.

- Catalytic hydrogenation routes offer stereochemical control but require careful catalyst and reaction condition selection to avoid defluorination.

- The structural integrity of the fluoropyridine ring is maintained under optimized conditions, preserving biological activity potential.

- These methods have been validated in multiple studies and patents, reflecting their robustness and versatility in synthetic organic chemistry.

Q & A

How can researchers optimize the synthesis of 2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine to improve yield and purity?

Answer:

Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst) and purification techniques. For example, using dichloromethane as a solvent under basic conditions (e.g., NaOH) can enhance coupling efficiency between fluoropyridine and methoxypiperidine derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>99%), as demonstrated in analogous piperidine-pyridine syntheses . Monitoring intermediates using HPLC or TLC helps identify side reactions (e.g., dehalogenation or incomplete substitution) .

What advanced techniques are recommended for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as shown in studies of fluorinated pyridine derivatives .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR clarifies piperidine ring conformations and methoxy group orientation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for fluorine .

How should researchers design experiments to evaluate the compound’s biological activity in vitro?

Answer:

- Target selection : Prioritize receptors or enzymes where fluoropyridines or methoxypiperidines show affinity (e.g., kinase inhibitors or GPCR modulators) .

- Dose-response assays : Use cell-based models (e.g., HEK293 or CHO cells) to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and solvent controls to rule out artifacts .

- Off-target screening : Assess selectivity via broad-panel assays (e.g., Eurofins Panlabs) to minimize false positives .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation : Replace the 4-methoxy group with other alkoxy or aryloxy groups to probe steric/electronic effects on binding .

- Fluorine positional scanning : Synthesize analogs with fluorine at pyridine positions 2, 3, or 5 to assess halogen bonding contributions .

- Pharmacophore modeling : Use software like Schrödinger or MOE to correlate substituent changes with activity trends .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Answer:

- Replicate studies : Ensure identical assay conditions (e.g., buffer pH, cell passage number) to eliminate variability .

- Meta-analysis : Compare datasets across publications to identify outliers or confounding factors (e.g., impurity interference) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .

What analytical methods are suitable for quantifying the compound in biological matrices?

Answer:

- LC-MS/MS : Offers high sensitivity for plasma or tissue samples. Use a C18 column and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to retain polar metabolites .

- Internal standardization : Deuterated analogs improve quantification accuracy .

- Validation : Follow FDA guidelines for linearity (R² >0.99), precision (%CV <15%), and recovery (>80%) .

What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .

- Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

- Liver microsome assays : Incubate with human or rodent microsomes and monitor parent compound depletion via LC-MS .

- CYP inhibition screening : Identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

What approaches are recommended for studying the compound’s polymorphism?

Answer:

- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions .

- XRPD : Compare diffraction patterns of recrystallized batches to detect polymorphic forms .

- Solvent screening : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to induce different crystal habits .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina or Glide .

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability .

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.